molecular formula C11H20FNO4 B13268685 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid

Cat. No.: B13268685
M. Wt: 249.28 g/mol
InChI Key: LSXIFNCSRDKDFQ-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-6-fluorohexanoic Acid (CAS 1869595-39-0) is a fluorinated amino acid derivative of significant interest in chemical synthesis and drug discovery. Its molecular formula is C11H20FNO4, and it has a molecular weight of 249.28 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is highly stable under basic conditions and selectively removable under mild acidic conditions, making it an essential intermediate in the solid-phase and solution-phase synthesis of complex peptides . The fluorine atom located at the terminal of the six-carbon backbone serves as a strategic modification. This fluorinated alkyl chain can be utilized to influence the peptide's lipophilicity, metabolic stability, and overall bioavailability, making it a crucial building block for developing peptide-based therapeutics and probes. Researchers value this compound for its application in creating novel fluorinated analogs of biologically active molecules. The presence of the carboxylic acid and the Boc-protected amine allows for straightforward incorporation into growing peptide chains, while the terminal fluorine provides a handle for further functionalization via nucleophilic substitution or as a non-isotopic label for NMR-based binding studies. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of the compound .

Properties

Molecular Formula

C11H20FNO4

Molecular Weight

249.28 g/mol

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H20FNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

LSXIFNCSRDKDFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCF)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Fluorinated Amino Acid Precursors

One common approach starts from fluorinated amino acids such as 6-fluorohexanoic acid derivatives or fluorinated alanine analogs. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Step Reagents & Conditions Yield Notes
Boc protection of fluorinated amino acid Boc2O, sodium hydroxide, aqueous medium, 0–10 °C, overnight stirring ~60–85% Maintaining pH > 11 during addition to avoid side reactions; crystallization upon acidification

Example: A solution of fluorinated amino acid (e.g., 3-fluoroalanine) is stirred in sodium hydroxide at 5 °C. Boc2O or benzyl chloroformate is added in portions while maintaining pH > 11 and temperature below 10 °C. After stirring overnight, acidification to pH ~3–4 precipitates the Boc-protected product, which is isolated by filtration and recrystallization.

Coupling Reactions Using Peptide Coupling Agents

For more complex derivatives or to introduce additional substituents, peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-hydroxybenzotriazole) are employed.

Step Reagents & Conditions Yield Notes
Coupling of Boc-fluoro amino acid with amines or peptides HATU, triethylamine or N-ethyl-N,N-diisopropylamine, DMF, 0–25 °C, 1–24 h 21–84% Reaction monitored by TLC or LC-MS; purification by preparative HPLC or reversed-phase chromatography

Example: Boc-fluoro amino acid is coupled with an amine in the presence of HATU and a base like triethylamine in N,N-dimethylformamide (DMF) at 0 °C to room temperature for 1 hour. The reaction mixture is purified by reversed-phase liquid chromatography to yield the desired product.

Fluorination Strategies

Direct fluorination of hexanoic acid derivatives is less common due to selectivity challenges. Instead, fluorinated amino acid building blocks such as 6-fluorohexanoic acid or fluorinated alanine derivatives are used as starting materials. These can be synthesized via:

  • Nucleophilic substitution of halogenated precursors with fluoride sources.
  • Electrophilic fluorination of suitable precursors.
  • Enzymatic or chemoenzymatic methods (less common for this compound).

Detailed Experimental Data and Outcomes

Boc Protection Example

Parameter Details
Starting material D,L-3-fluoroalanine (5 mmol)
Boc reagent Benzyl chloroformate (5.5 mmol)
Base 4N Sodium hydroxide
Temperature 5 °C during addition, then room temperature overnight
Work-up Acidification to pH ~3 with 5N HCl, crystallization, ether extraction
Yield 0.6 g of Boc-protected fluorinated amino acid (approx. 60%)
Melting point 108–110 °C (decomposition)
Purification Recrystallization from ether/petroleum ether

Peptide Coupling Example

Parameter Details
Reagents Boc-fluoro amino acid (1.46 mmol), HATU (1.46 mmol), triethylamine (3.98 mmol)
Solvent DMF (3 mL total)
Temperature 0 °C to room temperature
Reaction time 40 minutes total
Purification Reversed-phase liquid chromatography with acetonitrile/water gradient and 0.1% trifluoroacetic acid
Yield 21% (over two steps including hydrogenation)
Characterization LC/MS m/z = 476.6 (loss of 2 Boc groups)

Alternative Coupling Conditions

Reagents & Conditions Yield Notes
EDC, HOBt, N-ethyl-N,N-diisopropylamine, DMF, 24 h Moderate to high Used for coupling with complex amines; reaction monitored by TLC and LC-MS
BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), DIPEA, DMF, room temp, 1.5 h 83% Purified by preparative HPLC; used for advanced intermediates

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Purification Notes
Boc Protection Boc2O or benzyl chloroformate, NaOH 0–10 °C, pH > 11, overnight 60–85% Crystallization, recrystallization Standard protection of amino group
Peptide Coupling with HATU HATU, triethylamine, DMF 0–25 °C, 0.5–24 h 21–84% RP-HPLC, chromatography Coupling with amines or peptides
Coupling with EDC/HOBt EDC, HOBt, DIPEA, DMF Room temp, 12–24 h Moderate to high Extraction, chromatography Alternative coupling for complex substrates
Coupling with BOP BOP, DIPEA, DMF Room temp, 1.5 h ~83% Preparative HPLC Efficient coupling for advanced intermediates

Research Outcomes and Analytical Data

  • Melting Points: Typically 108–115 °C with decomposition, confirming purity and identity.
  • Spectroscopic Characterization: LC-MS data confirm molecular ion peaks consistent with expected masses, including characteristic loss of Boc groups under MS conditions.
  • Optical Activity: Specific rotations reported for enantiomerically pure derivatives, e.g., [α]D20 = +5.4 to +5.6 (c = 0.5% in glacial acetic acid) for N-benzyloxycarbonyl-L-3-fluoroalanine analogs.
  • Purity: Achieved through recrystallization and preparative chromatography, ensuring high-quality material for research applications.

Concluding Remarks

The preparation of this compound involves established synthetic organic chemistry techniques, primarily focusing on:

  • Efficient Boc protection of fluorinated amino acid precursors.
  • Use of modern peptide coupling agents such as HATU, EDC/HOBt, and BOP for amide bond formation.
  • Careful control of reaction conditions (temperature, pH) to optimize yields and purity.
  • Purification by crystallization and chromatographic methods to obtain analytically pure compounds.

These methods are supported by experimental data from multiple reputable chemical suppliers and research publications, ensuring reliability and reproducibility for academic and industrial research purposes.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties and steric effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : The Boc group’s stability and ease of removal (via acids like TFA) make these compounds versatile intermediates in peptide synthesis ().
  • Fluorine Effects: Fluorination at terminal positions (C6) may reduce metabolic degradation compared to non-fluorinated analogs, as seen in related boronohexanoic acids ().
  • Commercial Relevance: Supplier listings for trifluoro and difluoro variants () indicate demand for fluorinated amino acids in drug discovery.

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-4-carboxamide (THIQ-4-CA) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxamide

THIQ-4-CA is synthesized through various methods, primarily involving the reaction of homophthalic anhydride with amines. This reaction facilitates the formation of the tetrahydroisoquinoline core while allowing for the introduction of functional groups that can enhance biological activity. Recent studies have focused on synthesizing novel derivatives to explore their biological properties further .

Antiviral Properties

Recent research has highlighted the antiviral potential of THIQ-4-CA against human coronaviruses. In vitro studies demonstrated that certain derivatives of THIQ-4-CA exhibited significant antiviral activity against strains such as HCoV-229E and HCoV-OC43. These findings suggest that modifications to the THIQ structure can enhance its efficacy against viral infections .

Antimalarial Activity

THIQ-4-CA has shown promising results in combating malaria. Studies have indicated that this compound exhibits antiparasitic activity against Plasmodium falciparum, particularly against drug-resistant strains. The mechanism of action appears to involve interference with the parasite's metabolic pathways, leading to reduced viability and replication .

Antitumor Activity

The compound also demonstrates potential antitumor effects. Research indicates that THIQ-4-CA can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This property makes it a candidate for further development in cancer therapeutics .

Case Studies and Comparative Analysis

A comparative analysis was conducted to evaluate the biological activity of THIQ derivatives against established antiviral and antitumor agents. The results indicated that some THIQ derivatives possess comparable or superior efficacy compared to traditional drugs. For instance, a study comparing THIQ derivatives with chloroquine revealed similar mechanisms of action against SARS-CoV-2, suggesting a potential role in COVID-19 treatment strategies .

Data Table: Biological Activities of THIQ Derivatives

Compound NameActivity TypeEfficacy LevelReference
1,2,3,4-Tetrahydroisoquinoline-4-carboxamideAntiviralModerate
THIQ Derivative AAntimalarialHigh
THIQ Derivative BAntitumorModerate to High
THIQ Derivative CAntiviralComparable to Chloroquine

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid, and how is it removed under specific conditions?

The Boc group serves as a temporary protecting group for the amine functionality during synthesis, preventing undesired side reactions (e.g., nucleophilic attacks or cross-reactivity in multi-step syntheses). Deprotection is typically achieved using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane). For example, TFA cleaves the Boc group at room temperature within 1–2 hours, preserving acid-sensitive functional groups like fluorinated moieties .

Q. Methodological Tip :

  • Step 1 : Confirm complete Boc deprotection via TLC or LC-MS.
  • Step 2 : Neutralize acidic byproducts with a weak base (e.g., NaHCO₃) to avoid decomposition of the fluorinated chain.

Q. How does the fluorine atom at the 6-position influence the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing nature of fluorine increases the acidity of the α-proton adjacent to the carboxylic acid, enhancing activation for coupling reagents like HATU or DCC. However, steric hindrance from the Boc group and the fluorinated chain may reduce coupling efficiency.

Q. Methodological Tip :

  • Optimize coupling conditions by screening reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. DCM).
  • Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-specific shifts and confirm successful conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported yields for Boc-protected amino acid syntheses involving fluorinated side chains?

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature control) or purification methods. For example:

Study Yield Conditions Purification Method
Williams et al. 68%Anhydrous DMF, 0°C, 12hColumn chromatography
CymitQuimica 45%Wet DCM, room temperature, 24hRecrystallization

Q. Resolution Strategy :

  • Replicate both protocols with rigorous control of anhydrous conditions.
  • Compare intermediates via <sup>13</sup>C NMR to identify side products (e.g., hydrolysis of the Boc group or fluorinated chain degradation).

Q. What analytical techniques are critical for distinguishing between diastereomers of this compound?

  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol gradient to separate enantiomers.
  • 2D NOESY NMR : Detect spatial proximity between the Boc group and fluorine atom to confirm stereochemistry.
  • X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. How can the fluorinated chain’s stability be assessed under basic conditions during Boc deprotection?

Experimental Design :

  • Control Experiment : Treat the compound with TFA (no base) and compare degradation products via LC-MS.
  • Variable Test : Introduce bases (e.g., pyridine, Et₃N) post-deprotection and monitor <sup>19</sup>F NMR for loss of signal (indicative of C-F bond cleavage).
  • Reference Data : Fluorinated analogs in and show C-F bond stability up to pH 9 but degrade rapidly above pH 10 .

Q. What strategies mitigate side reactions during the introduction of the fluorine atom at the 6-position?

Fluorination via nucleophilic substitution (e.g., KF in DMF) may compete with elimination. Key optimizations:

  • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalyst : Add 18-crown-6 to enhance fluoride ion solubility.
  • Temperature : Maintain −20°C to suppress elimination pathways .

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